HSP47 inhibitor III

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cannabicitran is a phytocannabinoid first isolated in 1974 as a trace component of Cannabis sativa . It is structurally related to other cannabinoids found in various plants. Unlike some other cannabinoids, cannabicitran is not psychoactive but has shown potential in reducing intraocular pressure in tests on rabbits .

Méthodes De Préparation

The preparation of cannabicitran involves the extraction and isolation from Cannabis sativa. The process typically includes:

Extraction: Using solvents like ethanol or supercritical carbon dioxide to extract cannabinoids from the plant material.

Isolation: Employing chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate cannabicitran from other cannabinoids.

Purification: Further purification steps to achieve a high-purity compound suitable for research and industrial applications.

Analyse Des Réactions Chimiques

Cannabicitran undergoes various chemical reactions, including:

Oxidation: Cannabicitran can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in cannabicitran, potentially altering its pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the cannabicitran molecule, creating derivatives with unique properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Cannabicitran has several scientific research applications:

Chemistry: Used as a reference compound in the study of cannabinoid chemistry and the development of new synthetic cannabinoids.

Biology: Investigated for its effects on various biological systems, including its potential to reduce intraocular pressure.

Medicine: Explored for its therapeutic potential in treating conditions like glaucoma due to its ability to lower intraocular pressure.

Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.

Mécanisme D'action

Cannabicitran exerts its effects primarily through interaction with the NAGly receptor (formally GPR18), which is a target for many structurally related cannabinoids . This interaction is believed to be responsible for its ability to reduce intraocular pressure. The exact molecular pathways involved in this process are still under investigation.

Comparaison Avec Des Composés Similaires

Cannabicitran is unique among cannabinoids due to its specific structure and non-psychoactive nature. Similar compounds include:

Cannabidiol: Another non-psychoactive cannabinoid with various therapeutic applications.

Cannabichromene: Known for its anti-inflammatory and analgesic properties.

Cannabigerol: A precursor to other cannabinoids with potential therapeutic benefits.

Cannabicitran stands out due to its specific interaction with the NAGly receptor and its potential application in reducing intraocular pressure, which is not a common feature among all cannabinoids.

Propriétés

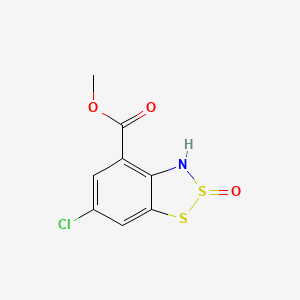

Numéro CAS |

287917-38-8 |

|---|---|

Formule moléculaire |

C8H6ClNO3S2 |

Poids moléculaire |

263.7 g/mol |

Nom IUPAC |

methyl 6-chloro-2-oxo-3H-1,2λ4,3-benzodithiazole-4-carboxylate |

InChI |

InChI=1S/C8H6ClNO3S2/c1-13-8(11)5-2-4(9)3-6-7(5)10-15(12)14-6/h2-3,10H,1H3 |

Clé InChI |

PLAIAIKZKCZEQF-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=C2C(=CC(=C1)Cl)SS(=O)N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-piperidin-1-yl-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B13732278.png)

![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)

![1,1,2,2-Tetrakis(4-(1H-benzo[d]imidazol-1-yl)phenyl)ethene](/img/structure/B13732331.png)

![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)